![molecular formula C18H19ClN2O3 B238017 N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide selectively inhibits the activity of Janus kinase 3 (JAK3), which is involved in the signaling pathways of various cytokines, including interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, this compound can prevent the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in human cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the experimental conditions. Another limitation is its poor solubility in water, which may require the use of organic solvents in experiments.
Direcciones Futuras
1. Development of more potent and selective JAK3 inhibitors.
2. Investigation of the long-term safety and efficacy of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide in clinical trials.
3. Exploration of the potential therapeutic applications of this compound in other autoimmune diseases, such as multiple sclerosis and lupus.
4. Investigation of the mechanisms of resistance to this compound in autoimmune diseases.
5. Development of novel drug delivery systems for this compound to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylphenol to form 4-chloro-3-(2-methylphenoxy)benzoic acid. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form N-(tert-butoxycarbonyl)-N-(4-chloro-3-(2-methylphenoxy)benzoyl)glycine. After deprotection of the tert-butoxycarbonyl group, the resulting compound is reacted with propionyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of Janus kinases, which play a key role in the signaling pathways of cytokines involved in inflammation and immune response. By inhibiting these kinases, this compound can help reduce inflammation and prevent tissue damage in autoimmune diseases.
Propiedades
Fórmula molecular |
C18H19ClN2O3 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-[4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(22)20-13-8-9-14(19)15(10-13)21-18(23)11-24-16-7-5-4-6-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
UMJLDGPZQCCWGX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
SMILES canónico |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)

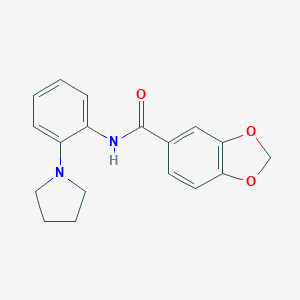
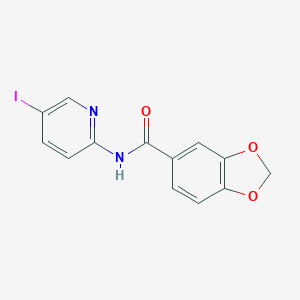
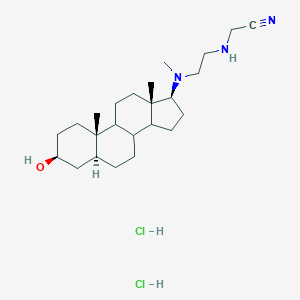
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
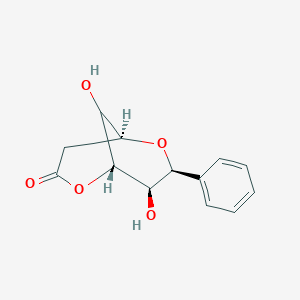
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
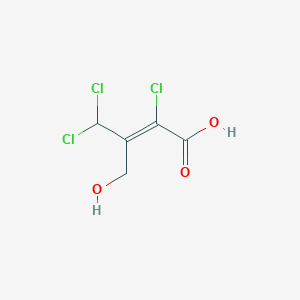

![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
